KRAS G12D inhibitor 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12D inhibitor 3 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
准备方法
The synthesis of KRAS G12D inhibitor 3 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of a salt bridge between the inhibitor and the aspartic acid residue at position 12 of the KRAS protein . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
KRAS G12D inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
KRAS G12D inhibitor 3 has numerous scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of small molecule inhibitors targeting oncogenic mutations.
Biology: The compound is employed in biological research to investigate the role of KRAS G12D mutation in cancer cell signaling and proliferation.
作用机制
KRAS G12D inhibitor 3 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effector proteins, such as RAF1 . This inhibition blocks the nucleotide exchange and disrupts the signaling pathways that promote cancer cell growth and survival. The compound specifically targets the switch II pocket of the KRAS G12D protein, stabilizing the binding site and inducing conformational changes that prevent its activation .
相似化合物的比较
KRAS G12D inhibitor 3 is unique compared to other similar compounds due to its high specificity and potency in targeting the KRAS G12D mutation. Similar compounds include:
ZINC78453217, ZINC70875226, and ZINC64890902: Potential KRAS G12D inhibitors identified through virtual screening based on the structural binding mechanisms of MRTX1133.
This compound stands out due to its optimized binding affinity and selectivity, making it a promising candidate for further development in cancer therapy .
属性
分子式 |
C34H31ClF3N5O2 |
---|---|
分子量 |
634.1 g/mol |
IUPAC 名称 |
4-[6-chloro-4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C34H31ClF3N5O2/c1-2-23-27(37)7-4-18-10-22(44)11-24(28(18)23)29-26(35)12-25-31(30(29)38)40-33(41-32(25)42-15-20-5-6-21(16-42)39-20)45-17-34-8-3-9-43(34)14-19(36)13-34/h1,4,7,10-12,19-21,39,44H,3,5-6,8-9,13-17H2/t19-,20?,21?,34+/m1/s1 |
InChI 键 |
BIZPUCPPAVLJKY-FCHSEJRRSA-N |
手性 SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)Cl)O)F |
规范 SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。